1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
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Overview
Description
1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one is a chemical compound belonging to the benzoxazinone family Benzoxazinones are known for their diverse biological activities and are often found in plants as part of their defense mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors. One common method involves the use of 7-methoxy-2,3-dihydro-1,4-benzoxazin-4-one as a starting material, which is then reacted with propenone derivatives under specific conditions to form the desired product. The reaction often requires the presence of a base such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as solvent extraction, concentration, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) is often employed for reduction reactions.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In plants, it acts as a defense compound by inhibiting the growth of pests and pathogens. The compound exerts its effects through the production of hydroxamic acids, which are toxic to certain insects and microorganisms .
Comparison with Similar Compounds
- 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA)
- 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)
Comparison: 1-(7-Methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one is unique due to its specific structure, which includes a methoxy group and a propenone moietyCompared to DIBOA and DIMBOA, this compound may exhibit different reactivity and bioactivity profiles .
Properties
IUPAC Name |
1-(7-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-12(14)13-6-7-16-11-8-9(15-2)4-5-10(11)13/h3-5,8H,1,6-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDJTQNMGQNYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCO2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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